molecular formula C14H19NO B8699906 Para-cyclohexyl-phenylacetamide

Para-cyclohexyl-phenylacetamide

Cat. No. B8699906
M. Wt: 217.31 g/mol
InChI Key: LNZYXYVKSRJMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03968142

Procedure details

17.3 g of para-cyclohexyl-phenylacetamide and 35 ml of thionyl chloride are stirred at 70°C for 3 hours. The excess thionyl chloride is evaporated, the residue dissolved in ethyl acetate, and the solution washed with sodium bicarbonate solution and water. The solvent is evaporated and the residue distilled in a high vacuum. There is obtained paracyclohexylphenylacetonitrile boiling at 131°-132°C under a pressure of 0.35 mm of Hg and melting at 48°-49°C.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH2:13][C:14]([NH2:16])=O)=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)(Cl)=O>>[CH:1]1([C:7]2[CH:8]=[CH:9][C:10]([CH2:13][C:14]#[N:16])=[CH:11][CH:12]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C=C1)CC(=O)N
Name
Quantity
35 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
WASH
Type
WASH
Details
the solution washed with sodium bicarbonate solution and water
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.